

# NXP800 Initial Phase 1 Clinical Trial Results: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial Phase 1 clinical trial results for NXP800, a first-in-class oral small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase. The data presented herein is collated from publicly available information, including conference presentations and press releases, offering insights into the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of NXP800 in patients with advanced solid tumors.

# **Core Findings and Data Presentation**

The Phase 1 clinical trial of **NXP800** (NCT04838666) was designed in two parts: a dose-escalation phase (Phase 1a) in patients with advanced solid tumors to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by a dose-expansion phase (Phase 1b) in patients with platinum-resistant, ARID1a-mutated ovarian carcinoma.[1][2] [3][4][5][6][7]

# Phase 1a Dose-Escalation Cohort: Patient Demographics and Trial Conduct

A total of 18 patients with advanced solid tumors were enrolled in the Phase 1a dose-escalation part of the study.[1] Key baseline characteristics are summarized in the table below.



| Characteristic                        | Value             |
|---------------------------------------|-------------------|
| Number of Patients                    | 18                |
| Median Age (Range)                    | 65 years (42-77)  |
| Sex (Female/Male)                     | 9 (50%) / 9 (50%) |
| ECOG Performance Status               |                   |
| 0                                     | 4 (22%)           |
| 1                                     | 13 (72%)          |
| 2                                     | 1 (6%)            |
| Median Prior Lines of Therapy (Range) | 5 (3-12)          |

Source: Nuvectis Pharma, Inc. ENA 2023 Presentation.[1]

## **Safety and Tolerability**

**NXP800** was administered orally in 28-day cycles with both once-daily (QD) and twice-daily (BID) schedules evaluated.[1] The most frequently observed treatment-emergent adverse events (TEAEs) were primarily gastrointestinal in nature and generally low-grade.

| Treatment-Emergent Adverse Event (TEAE) | Most Common Grades |
|-----------------------------------------|--------------------|
| Nausea                                  | Grade 1/2          |
| Vomiting                                | Grade 1/2          |
| Diarrhea                                | Grade 1/2          |
| Fatigue                                 | Grade 1/2          |
| Decreased Appetite                      | Grade 1/2          |

Source: Nuvectis Pharma, Inc. ENA 2023 Presentation.[1]



The dose-limiting toxicity (DLT) was observed at the 150 mg/day dose.[8] The maximum tolerated dose (MTD) for the once-daily schedule was determined to be 100 mg/day.[1][8] For the Phase 1b expansion, doses of 50 mg/day and 75 mg/day were selected.[1]

#### **Pharmacokinetics**

Pharmacokinetic analyses from the Phase 1a study demonstrated that clinically relevant plasma concentrations of **NXP800** were achieved.[1] The exposure levels at the selected Phase 1b doses (50 mg and 75 mg QD) were comparable to those that showed anti-tumor activity in preclinical xenograft models.[8]

| Dose Schedule | Mean Tmax (hours) |
|---------------|-------------------|
| 50 mg/day QD  | 3.9               |
| 75 mg/day QD  | 3.0               |

Source: Nuvectis Pharma, Inc. ENA 2023 Presentation.[1]

## **Preliminary Efficacy in Phase 1b**

The Phase 1b expansion focused on patients with platinum-resistant, ARID1a-mutated ovarian cancer.[3][9] Interim data from this phase has shown early signs of anti-tumor activity. In a cohort of 11 efficacy-evaluable patients, **NXP800** monotherapy resulted in one unconfirmed partial response and six patients with stable disease, some of whom experienced tumor shrinkage.[9] To manage toxicities such as thrombocytopenia, an intermittent dosing schedule (e.g., 5 days on, 2 days off) was explored.[9]

# Experimental Protocols Clinical Trial Design

The Phase 1 study (NCT04838666) is a multi-center, open-label trial.[1]

 Phase 1a (Dose Escalation): This phase enrolled patients with advanced solid tumors for whom standard therapies were no longer effective.[4][5] The primary objective was to evaluate the safety and tolerability of NXP800 and to determine the MTD and RP2D.[1] A modified continual reassessment method (CRM) with a Bayesian model was employed to



guide dose escalation.[1] This model aimed to identify a dose with a DLT probability closest to a target of 30% but not exceeding 33%.[1]

Phase 1b (Dose Expansion): This phase is enrolling patients with platinum-resistant ovarian
clear cell and endometrioid carcinomas harboring ARID1a mutations.[1][5] The primary
objectives are to further evaluate the safety and to assess the preliminary anti-tumor activity
of NXP800 in this targeted patient population.[3]

### **Pharmacodynamic Assessment**

The mechanism of action of **NXP800** involves the activation of the Integrated Stress Response (ISR) pathway.[1][8] Pharmacodynamic (PD) biomarkers were assessed in peripheral blood mononuclear cells (PBMCs) from patients in the Phase 1a study. The induction of Activating Transcription Factor 4 (ATF4), a key protein in the ISR pathway, and its downstream target genes were measured.[8] Results indicated that **NXP800** induced ATF4 protein expression and the transcription of ISR-related genes.[8]

### **Preclinical Xenograft Models**

The clinical development of **NXP800** was supported by robust preclinical data from xenograft models of human cancers.

- ARID1a-Mutated Ovarian Carcinoma: Studies utilized platinum-sensitive (TOV21G) and
  platinum-resistant (SKOV3) ovarian cancer cell lines with ARID1a mutations.[10] NXP800
  was administered orally at a dose of 35 mg/kg on a 5 days on, 2 days off schedule for 28
  days, demonstrating significant tumor regression.[10]
- ARID1a-Mutated Gastric Carcinoma: A mouse model using the SNU-1 gastric cancer cell line was employed.[11] Treatment with NXP800 over 28 days resulted in tumor regression and substantial tumor growth inhibition compared to a vehicle control.[11]

#### **Visualizations**

NXP800 Mechanism of Action: The Integrated Stress Response Pathway





Click to download full resolution via product page

Caption: NXP800 activates GCN2, initiating the Integrated Stress Response pathway.

### **Phase 1 Clinical Trial Workflow**





Click to download full resolution via product page

Caption: Workflow of the NXP800 Phase 1 clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. nuvectis.com [nuvectis.com]
- 2. targetedonc.com [targetedonc.com]
- 3. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 4. Be Part of Research Trial Details A Phase 1 Clinical Study of NXP800 in Subjects With Advanced Cancers and Expansion in Subjects With Ovarian Cancer [bepartofresearch.nihr.ac.uk]
- 5. UCSD Solid Tumor Trial → NXP800 in Subjects With Advanced Cancers and Expansion in Subjects With Ovarian Cancer [clinicaltrials.ucsd.edu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. NXP800 for Advanced Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. nuvectis.com [nuvectis.com]
- 11. Nuvectis Pharma Announces Positive Data for NXP800 in a Preclinical Model of ARID1a-Mutated Gastric Carcinoma [drug-dev.com]
- To cite this document: BenchChem. [NXP800 Initial Phase 1 Clinical Trial Results: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10830210#initial-phase-1-clinical-trial-results-for-nxp800]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com